2-(2-Formylphenyl)phenol
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Description
2-(2-Formylphenyl)phenol is a useful research compound. Its molecular formula is C13H10O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 198.068079557 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Safety and Hazards
The safety data sheet for phenol indicates that it is toxic if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and is suspected of causing genetic defects . It may cause damage to organs through prolonged or repeated exposure .
Relevant Papers The relevant papers retrieved discuss the occurrence of phenolic compounds like 2-(2-Formylphenyl)phenol, 95% in food paper packages . These papers indicate that phenolic compounds do not pose any significant safety risk for food consumers, but could be considered as widespread contaminants in paper materials .
Mechanism of Action
Target of Action
2-(2-Formylphenyl)phenol, a phenolic compound, primarily targets free radicals and metal ions in biological systems . Phenolic compounds are known for their antioxidant properties , which stem from their ability to scavenge free radicals and chelate metal ions .
Mode of Action
The compound interacts with its targets through two main mechanisms: free radical scavenging and metal chelation . Free radical scavenging involves the donation of a hydrogen atom to neutralize free radicals, while metal chelation prevents the formation of radical species by sequestering metal ions . These actions help to mitigate oxidative stress in cells .
Biochemical Pathways
The compound affects several biochemical pathways. It is involved in the shikimate pathway for the biosynthesis of phenolic acids . It also influences the phenylpropanoid pathway , which is important for understanding the biosynthesis of individual phenolic compounds . The compound’s antioxidant activities depend on the arrangement of functional groups about the nuclear structure .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Generally, phenolic compounds are extensively metabolized by phase 1 (CYP P450 family) and phase 2 (UDP-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota . The bioavailability and pharmacodynamic action of the polyphenol and its metabolites are dependent on the interaction between the transporter proteins, metabolic enzymes, gut microbiota, host factors, source, and properties of the polyphenol .
Result of Action
The primary result of the compound’s action is the reduction of oxidative stress in cells . By scavenging free radicals and chelating metal ions, the compound helps to prevent cellular damage caused by oxidative stress . This can contribute to the maintenance of cellular health and function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH strongly influences the rate of reaction of phenylboronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, the physiological environment can significantly impact the compound’s action .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15/h1-9,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLZLVXOMJFVNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40575383 |
Source
|
Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67608-60-0 |
Source
|
Record name | 2'-Hydroxy[biphenyl]-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40575383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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